molecular formula C17H16 B14669476 (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene CAS No. 50555-61-8

(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene

Cat. No.: B14669476
CAS No.: 50555-61-8
M. Wt: 220.31 g/mol
InChI Key: QUIRCZSUYVLXFS-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is an organic compound that features a cyclopropene ring substituted with phenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene typically involves the cyclopropenation of a suitable precursor. One common method is the reaction of phenylacetylene with a dimethylcarbene source under specific conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Continuous flow reactors might be employed to ensure consistent production rates.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclopropene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaNH2) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

While specific biological or medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential pharmacological properties. Research could explore its use as a precursor for drug development.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene exerts its effects would depend on its specific application. In chemical reactions, the cyclopropene ring’s strain and reactivity play a crucial role. In potential biological applications, the compound’s interaction with molecular targets, such as enzymes or receptors, would be key.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropene: The simplest cyclopropene compound, which serves as a fundamental building block.

    Phenylcyclopropene: A compound with a phenyl group attached to the cyclopropene ring.

    Dimethylcyclopropene: A compound with two methyl groups attached to the cyclopropene ring.

Uniqueness

(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is unique due to the combination of phenyl and dimethyl substitutions on the cyclopropene ring

Properties

CAS No.

50555-61-8

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzene

InChI

InChI=1S/C17H16/c1-17(2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

QUIRCZSUYVLXFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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